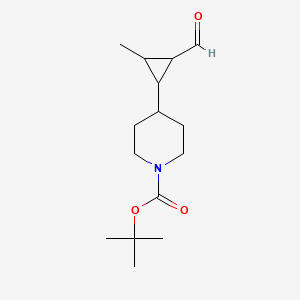
3-(Aminomethyl)cyclobutyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)cyclobutyl methanesulfonate is an organic compound with the molecular formula C₆H₁₃NO₃S It is characterized by a cyclobutyl ring substituted with an aminomethyl group and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclobutyl methanesulfonate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using aminomethylating agents.
Methanesulfonate Ester Formation: The final step involves the esterification of the cyclobutyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)cyclobutyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted cyclobutyl derivatives.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Applications De Recherche Scientifique
3-(Aminomethyl)cyclobutyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)cyclobutyl methanesulfonate involves its reactivity with nucleophiles and electrophiles. The methanesulfonate ester group is a good leaving group, facilitating nucleophilic substitution reactions. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutyl Methanesulfonate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Aminomethylcyclobutane: Does not contain the methanesulfonate ester, affecting its chemical behavior.
Methanesulfonate Esters of Other Cycloalkanes: Varying ring sizes and substituents lead to differences in reactivity and applications.
Uniqueness
3-(Aminomethyl)cyclobutyl methanesulfonate is unique due to the presence of both the aminomethyl group and the methanesulfonate ester, providing a combination of nucleophilic and electrophilic reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H13NO3S |
|---|---|
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
[3-(aminomethyl)cyclobutyl] methanesulfonate |
InChI |
InChI=1S/C6H13NO3S/c1-11(8,9)10-6-2-5(3-6)4-7/h5-6H,2-4,7H2,1H3 |
Clé InChI |
MNJVPHWAZRBELZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1CC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
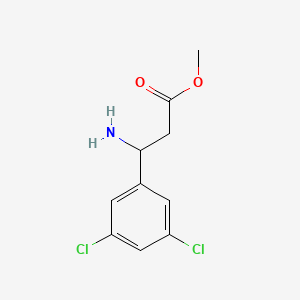

![5-(Azetidin-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B13221706.png)
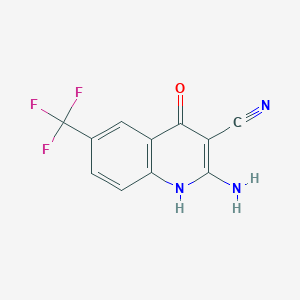
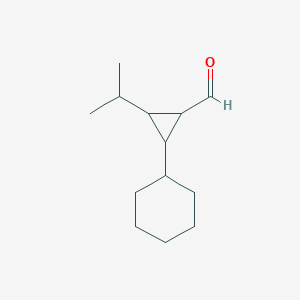
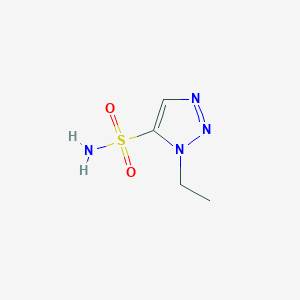
![1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol](/img/structure/B13221717.png)



